

Application Notes and Protocols for RNA Structural Analysis using Chemical Probing

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Compound of Interest

Compound Name: *2'-O-methyladenosine 5'-phosphate*

Cat. No.: *B15599486*

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Topic: High-Resolution RNA Footprinting via Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)

For: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate three-dimensional structure of RNA is paramount for deciphering its function in cellular processes and for the development of RNA-targeted therapeutics. RNA footprinting techniques are powerful tools to probe RNA structure in its native context. While various methods exist, Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) has emerged as a robust and versatile method for quantitative, single-nucleotide resolution analysis of RNA structure.[1][2][3][4][5]

It is important to clarify that **2'-O-methyladenosine 5'-phosphate** is a naturally occurring modified nucleotide within RNA and is not typically used as an external chemical probe for RNA footprinting experiments.[6] Instead, SHAPE-MaP and related techniques utilize reactive electrophiles to modify the 2'-hydroxyl group of the ribose sugar, providing a measure of local

nucleotide flexibility. This flexibility is correlated with the absence of base-pairing or other structural constraints.

These application notes provide a comprehensive overview and detailed protocols for performing in vitro RNA footprinting using the SHAPE-MaP methodology.

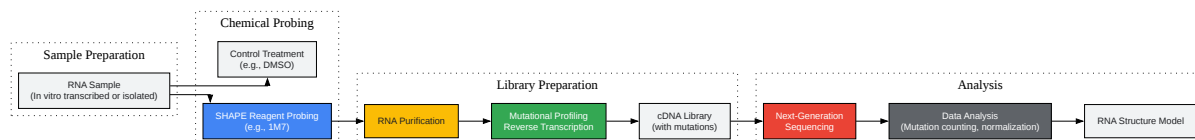
Principle of SHAPE-MaP

The SHAPE-MaP workflow involves three main stages:

- **Chemical Probing:** An RNA of interest is treated with a SHAPE reagent (e.g., 1M7, NMIA). These reagents acylate the 2'-hydroxyl group of flexible nucleotides, forming 2'-O-adducts. Regions of the RNA that are structured (e.g., in double helices) are less reactive to the SHAPE reagent.
- **Mutational Profiling (MaP):** The modified RNA is then reverse transcribed. Under specific reaction conditions (e.g., presence of MnCl₂), the reverse transcriptase often misincorporates a nucleotide opposite the 2'-O-adduct.^{[2][3]}
- **Sequencing and Data Analysis:** The resulting cDNA library, containing mutations at the sites of modification, is sequenced using next-generation sequencing. The mutation rate at each nucleotide position is then calculated and normalized to provide a quantitative measure of its flexibility, known as the SHAPE reactivity.

This process allows for the generation of a high-resolution map of the RNA's secondary and tertiary structure.

Experimental Workflow



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Caption: Overview of the SHAPE-MaP experimental workflow.

Applications in Drug Development

RNA has emerged as a critical target for therapeutic intervention. Understanding the structure of viral RNAs, messenger RNAs encoding disease-relevant proteins, and non-coding RNAs is essential for the rational design of small molecule drugs or antisense oligonucleotides. SHAPE-MaP can be instrumental in:

- **Target Validation**: Confirming the existence and accessibility of structured motifs in a target RNA.
- **Hit Identification and Lead Optimization**: Assessing how small molecules bind to and alter the structure of an RNA target.
- **Mechanism of Action Studies**: Elucidating how a drug candidate exerts its effect by inducing specific conformational changes in the target RNA.
- **Off-Target Effects**: Evaluating the impact of a compound on the structure of other cellular RNAs.

Quantitative Data Summary

The primary output of a SHAPE-MaP experiment is a per-nucleotide reactivity score. These scores are typically normalized so that they can be compared across different experiments.

The following table summarizes typical data outputs and their interpretation.

Data Metric	Description	Typical Value Range	Interpretation
Raw Mutation Rate	The fraction of sequencing reads that contain a mutation at a specific nucleotide position.	0 - 1.0	Higher values indicate more frequent modification.
SHAPE Reactivity	The normalized mutation rate, corrected for background mutations.	0 - 2.0 (can be higher)	Low (e.g., < 0.4): Nucleotide is likely constrained (e.g., base-paired). High (e.g., > 0.8): Nucleotide is likely flexible and single-stranded.
Δ SHAPE Reactivity	The change in SHAPE reactivity upon addition of a ligand (e.g., a small molecule drug).	Negative to Positive	Negative values: Protection from modification, indicating binding or induced structure. Positive values: Increased flexibility, indicating ligand-induced conformational change.

Detailed Experimental Protocols

Protocol 1: In Vitro RNA Transcription and Folding

- **Linearize DNA Template:** Linearize the plasmid DNA containing the RNA sequence of interest using a suitable restriction enzyme. Purify the linearized DNA.

- **In Vitro Transcription:** Set up the in vitro transcription reaction using a high-fidelity T7 RNA polymerase kit. Incubate at 37°C for 2-4 hours.
- **DNase Treatment:** Add DNase I to the transcription reaction to digest the DNA template. Incubate at 37°C for 15 minutes.
- **RNA Purification:** Purify the transcribed RNA using a suitable method, such as silica-based columns or phenol-chloroform extraction followed by ethanol precipitation.
- **RNA Folding:**
 - Resuspend the purified RNA in RNase-free water.
 - Add folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl).
 - Heat the RNA solution to 95°C for 3 minutes to denature any existing structures.
 - Slowly cool the RNA to room temperature to allow for proper folding.
 - Add MgCl₂ to a final concentration of 10 mM and incubate at 37°C for 15 minutes to facilitate tertiary structure formation.

Protocol 2: SHAPE-MaP Chemical Probing

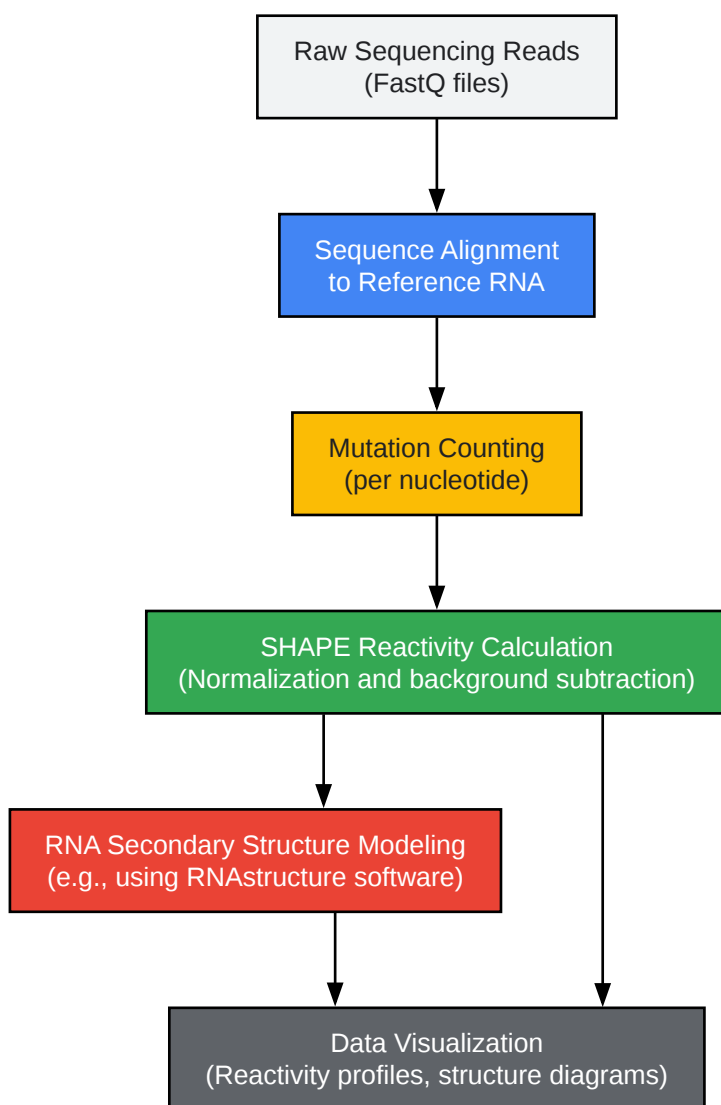
- **Prepare SHAPE Reagent:** Prepare a stock solution of the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).
- **Probing Reaction:**
 - In separate tubes, aliquot the folded RNA.
 - To the (+) SHAPE tube, add the SHAPE reagent to a final concentration of 1-10 mM.
 - To the (-) SHAPE (control) tube, add an equivalent volume of DMSO.
 - Incubate the reactions at 37°C for 5-15 minutes.
- **Quench Reaction:** Stop the modification reaction by adding a quenching agent (e.g., DTT to a final concentration of 50 mM).

- RNA Purification: Purify the modified and control RNAs to remove the SHAPE reagent and other reaction components. A silica-based column purification is recommended.

Protocol 3: Mutational Profiling and Library Preparation

- Primer Annealing:
 - To the purified RNA from the (+) SHAPE and (-) SHAPE reactions, add a gene-specific reverse primer.
 - Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Reverse Transcription:
 - Prepare a master mix for reverse transcription containing a reverse transcriptase that is active in the presence of Mn^{2+} (e.g., SuperScript II), dNTPs, and the appropriate buffer with $MnCl_2$ (final concentration typically 0.5-1.0 mM).
 - Add the master mix to the primer-annealed RNA.
 - Incubate according to the manufacturer's instructions (e.g., 42°C for 90 minutes).
- RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 95°C for 3 minutes. Neutralize the reaction with HCl.
- cDNA Purification: Purify the resulting cDNA.
- Library Preparation for Sequencing: Proceed with a standard next-generation sequencing library preparation protocol, which typically involves second-strand synthesis, adapter ligation, and PCR amplification.

Data Analysis Workflow



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Caption: Bioinformatic pipeline for SHAPE-MaP data analysis.

Concluding Remarks

SHAPE-MaP is a powerful technique that provides high-resolution insights into RNA structure. By following these protocols, researchers can effectively map the structural landscape of their RNA of interest, facilitating a deeper understanding of its biological function and providing a robust platform for the discovery and development of RNA-targeted therapeutics. The quantitative nature of SHAPE-MaP data is particularly valuable for characterizing the interactions between RNA targets and small molecule drug candidates.

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